2-Bromo-6-(methylthio)-4-pyridinecarboxamide
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Overview
Description
2-Bromo-6-(methylthio)-4-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methylthio group at the 6-position, and a carboxamide group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide typically involves the bromination of 6-(methylthio)-4-pyridinecarboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methylthio)-4-pyridinecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(methylthio)-4-pyridinecarboxamide, 2-thio-6-(methylthio)-4-pyridinecarboxamide, and 2-alkoxy-6-(methylthio)-4-pyridinecarboxamide.
Oxidation Reactions: Products include 2-Bromo-6-(methylsulfinyl)-4-pyridinecarboxamide and 2-Bromo-6-(methylsulfonyl)-4-pyridinecarboxamide.
Reduction Reactions: Products include 2-Bromo-6-(methylthio)-4-pyridineamine.
Scientific Research Applications
2-Bromo-6-(methylthio)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions with its targets.
Comparison with Similar Compounds
2-Bromo-6-(methylthio)-4-pyridinecarboxamide can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: Lacks the carboxamide group, making it less versatile in terms of functionalization.
2-Bromo-4-pyridinecarboxamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
6-(Methylthio)-4-pyridinecarboxamide: Lacks the bromine atom, which may limit its use in substitution reactions.
Properties
Molecular Formula |
C7H7BrN2OS |
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Molecular Weight |
247.11 g/mol |
IUPAC Name |
2-bromo-6-methylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |
InChI Key |
NGKMNMOUTQIQRF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
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